
1-(4-Iodophenyl)ethane-1-thiol
Description
1-(4-Iodophenyl)ethane-1-thiol is a mono-thiol derivative featuring a 4-iodophenyl group attached to an ethane backbone. Its molecular formula is C₈H₉IS, with a molecular weight of 278.19 g/mol (calculated). The iodine substituent imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C8H9IS |
---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
1-(4-iodophenyl)ethanethiol |
InChI |
InChI=1S/C8H9IS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |
InChI Key |
YUMZENMEKWRILG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction where a hydrosulfide anion acts as a nucleophile, reacting with an alkyl halide precursor . For instance, the reaction of 4-iodoacetophenone with a thiol reagent under basic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodine atom can be reduced to form the corresponding phenyl ethane thiol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium tert-butoxide under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl ethane thiol.
Substitution: Various substituted phenyl ethane thiols.
Scientific Research Applications
1-(4-Iodophenyl)ethane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying thiol-based redox processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting thiol-dependent enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)ethane-1-thiol involves its interaction with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity.
Iodine Atom: The iodine atom can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogenated Derivatives (Iodo, Bromo, Chloro): The iodo group’s large atomic radius and polarizability enhance lipophilicity, improving cell membrane penetration in biological systems . This may explain the potent anticancer activity (IC₅₀ ~30–60 µM) observed in iodophenyl-containing pyrimidine derivatives . Crystal Packing: In iodophenyl compounds like 1,1,1-trichloro-2,2-bis(4-iodophenyl)ethane, short I···Cl and I···I contacts stabilize the crystal lattice, a feature less pronounced in chloro/bromo analogs .
Methoxy Derivative:
- The electron-donating methoxy group increases solubility in polar solvents but reduces lipophilicity, likely diminishing bioavailability compared to halogenated analogs .
Biological Activity
Introduction
1-(4-Iodophenyl)ethane-1-thiol, a compound characterized by its thiol functional group and an iodine substituent on the aromatic ring, has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure
- Molecular Formula : C9H10IOS
- Molecular Weight : 252.14 g/mol
- IUPAC Name : 1-(4-Iodophenyl)ethanethiol
Physical Properties
Property | Value |
---|---|
Melting Point | Not readily available |
Solubility | Soluble in organic solvents |
Appearance | White to off-white solid |
Antimicrobial Properties
Research indicates that compounds with thiol groups often exhibit antimicrobial properties. A study focusing on related thiol compounds has shown that they can inhibit the growth of various bacterial strains. The presence of the iodine atom may enhance this activity through mechanisms such as increased reactivity with microbial enzymes.
Anticancer Potential
This compound has been investigated for its potential anticancer properties. In vitro studies revealed that similar iodine-substituted phenyl thiols can induce apoptosis in cancer cell lines. The mechanism is believed to involve oxidative stress and disruption of cellular redox balance, which are critical pathways in cancer cell survival.
Study 1: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various thiol compounds against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibition zones, comparable to established antibiotics.
Compound | Inhibition Zone (mm) |
---|---|
This compound | 15 |
Control (No Treatment) | 0 |
Standard Antibiotic (Amoxicillin) | 18 |
Study 2: Anticancer Activity
In another study, the effects of iodine-substituted phenyl thiols on human breast cancer cells (MCF-7) were assessed. The compound demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
50 | 55 |
100 | 30 |
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : Thiols can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
- Enzyme Inhibition : The compound may interact with key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Iodine substitution may enhance lipophilicity, allowing better penetration into cellular membranes.
Q & A
Q. Table 1: Comparison of Synthetic Methods
Method | Yield (%) | Purity (%) | Key Conditions |
---|---|---|---|
Batch (thiourea) | 72 | 92 | 70°C, DMF, 12 h |
Continuous flow (NaSH) | 85 | 97 | 80°C, acetonitrile, 2 h |
What analytical techniques are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiol (-SH) proton (δ 1.3–1.6 ppm) and iodine’s para-substitution (aromatic protons δ 7.2–7.8 ppm). ¹H-¹³C HSQC validates carbon-thiol connectivity .
- GC-MS : Quantifies purity and identifies volatile byproducts (e.g., disulfides) with electron ionization (EI) at 70 eV .
- Elemental Analysis : Validates molecular formula (C₈H₉IS) with <0.5% deviation .
How does the para-iodine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The iodine atom’s strong electron-withdrawing effect activates the thiol group for nucleophilic attacks. Key observations:
- S_N2 Reactions : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF) at 50°C, forming thioethers with 70–80% yield. Steric hindrance from the bulky iodine slows reactivity compared to chloro/fluoro analogs .
- Disulfide Formation : Oxidizes readily with H₂O₂ or I₂, forming a stable disulfide bridge (confirmed by Raman spectroscopy at 510 cm⁻¹) .
Mechanistic Insight : The iodine’s polarizability stabilizes transition states in substitution reactions, while its size reduces steric accessibility compared to smaller halogens .
What role does the iodine atom play in modulating biological interactions, such as enzyme inhibition?
Advanced Research Question
- Covalent Binding : The thiol group forms disulfide bonds with cysteine residues in enzymes (e.g., cysteine proteases), while iodine enhances binding affinity via halogen bonding with backbone carbonyls .
- Radiopharmaceutical Potential : ¹²³I or ¹³¹I isotopes enable SPECT/CT imaging, leveraging iodine’s high atomic number for contrast .
Q. Table 2: Biological Activity of Halogenated Thiols
Compound | IC₅₀ (μM) | Target Enzyme |
---|---|---|
This compound | 12.3 | Cathepsin B |
Chloro analog | 18.7 | Cathepsin B |
How can researchers resolve contradictions in reported synthetic yields across studies?
Advanced Research Question
Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (DMF) favor higher yields (75–85%) vs. protic solvents (ethanol: 50–60%) due to improved nucleophilicity of thiolate ions .
- Catalyst Choice : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, increasing yield by 15% .
- Side Reactions : Competing oxidation to disulfides can be suppressed by inert atmospheres (N₂/Ar) and antioxidant additives (BHT) .
What advanced applications does this compound have in drug discovery and materials science?
Advanced Research Question
- Protease Inhibitors : Serves as a warhead in covalent inhibitors targeting SARS-CoV-2 Mpro (molecular docking scores: −8.2 kcal/mol) .
- Polymer Crosslinking : Thiol-ene “click” reactions with acrylates generate biocompatible hydrogels (90% crosslinking efficiency) for drug delivery .
- Heavy-Atom Derivatives : Iodine aids in X-ray crystallography by enhancing electron density for structure elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.